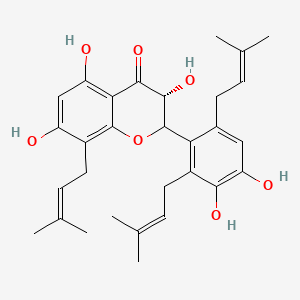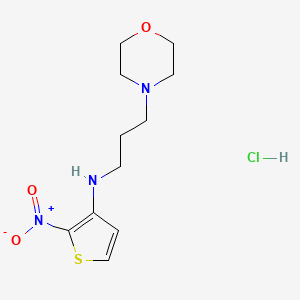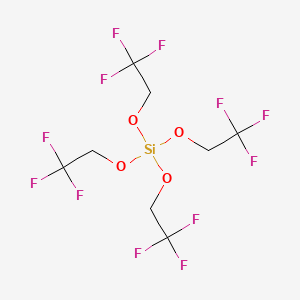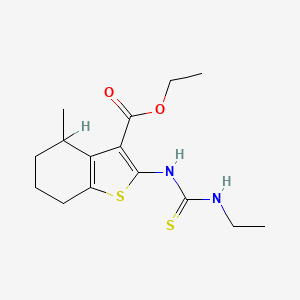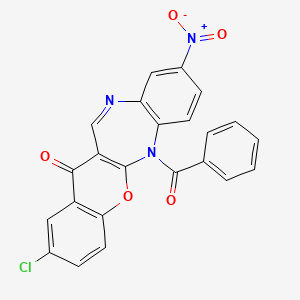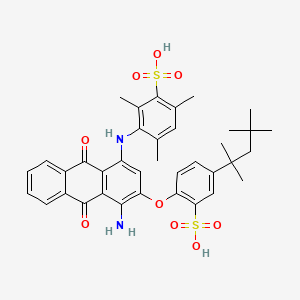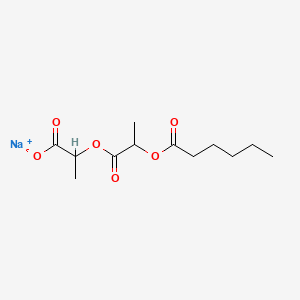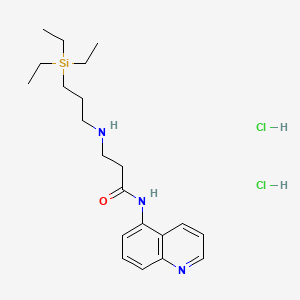
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring, a propanamide group, and a triethylsilyl-propylamino side chain, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline ring and subsequent functionalization to introduce the propanamide and triethylsilyl-propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of quinoline or amide groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring or side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide derivatives: Compounds with similar amide groups but different side chains.
Quinoline derivatives: Compounds with variations in the quinoline ring structure.
Triethylsilyl compounds: Molecules featuring the triethylsilyl group but different core structures.
Uniqueness
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride stands out due to its combination of a quinoline ring, propanamide group, and triethylsilyl-propylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
121221-03-2 |
|---|---|
Fórmula molecular |
C21H35Cl2N3OSi |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-quinolin-5-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)17-9-14-22-16-13-21(25)24-20-12-7-11-19-18(20)10-8-15-23-19;;/h7-8,10-12,15,22H,4-6,9,13-14,16-17H2,1-3H3,(H,24,25);2*1H |
Clave InChI |
TZSIZHUWHXYOKR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


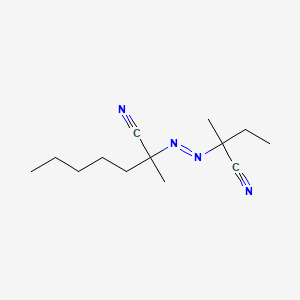
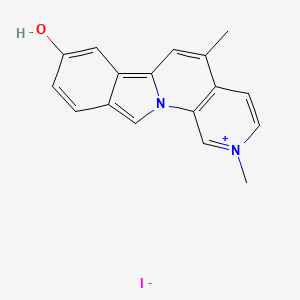
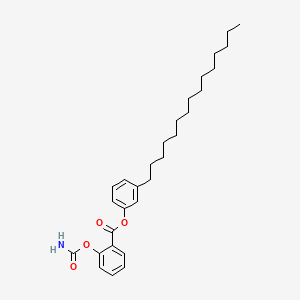

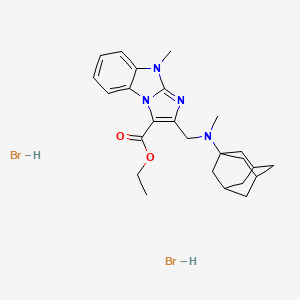
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
